Salbutamon Hydrochloride

Overview

Description

Salbutamon Hydrochloride, also known as Salbutamol, is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Synthesis Analysis

The synthesis of Salbutamon Hydrochloride involves the Friedel-Crafts acylation of 2-hydroxybenzaldehyde using the hydrochloride salt of N - tert -butyl glycine acid chloride .

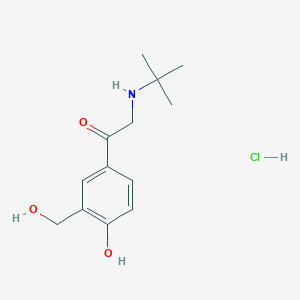

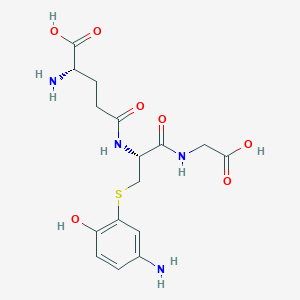

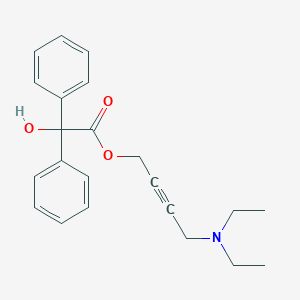

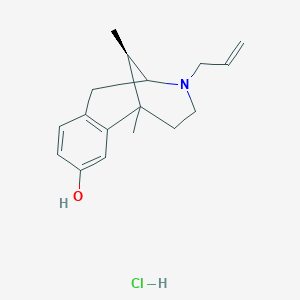

Molecular Structure Analysis

The molecular formula of Salbutamon Hydrochloride is C13H20ClNO3. It has a molecular weight of 273.75 g/mol . The IUPAC name is 2- ( tert -butylamino)-1- [4-hydroxy-3- (hydroxymethyl)phenyl]ethanone;hydrochloride .

Chemical Reactions Analysis

Salbutamon Hydrochloride, as a beta-2 adrenergic receptor agonist, is used to treat and prevent acute or severe bronchospasm in patients with reversible obstructive airway disease .

Physical And Chemical Properties Analysis

Salbutamon Hydrochloride has a molecular weight of 273.75 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Salbutamol is a short-acting β2-agonist (SABA) used as a reliever in the treatment of asthma . It’s often paired with inhaled corticosteroids (ICS). The interaction of salbutamol with other drugs has been extensively explored in terms of pharmacokinetics (PK) and pharmacodynamics (PD) since its introduction into the pharmaceutical market .

Drug-Drug Interactions

Drug-drug interactions (DDI) receive special attention as they are some of the most common causes of adverse effects and can lead to increased morbidity and mortality . More than a thousand salbutamol interactions have been reported .

Respiratory Disorders Treatment

Salbutamol is frequently used in the treatment of asthma and other respiratory disorders . It’s often paired with inhaled corticosteroids (ICS) for this purpose .

Doping Control

In competitive sports, salbutamol is classified as a prohibited drug; however, inhalation at therapeutic doses is permitted with a maximum allowance of 600 µg/8 h . In contrast, the enantiopure levosalbutamol is prohibited under any condition .

Metabolite Analysis

The study of salbutamol and its sulfoconjugated major metabolite in urine samples using achiral ultrahigh performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a significant area of research .

Biosynthesis

Salbutamol-4′-O-sulfate was biosynthesized as a reference using genetically modified fission yeast cells . This biosynthesis is crucial for the identification of intake routes and enantiopure salbutamol administration .

Mechanism of Action

Target of Action

Salbutamol Hydrochloride, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Salbutamol is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol interacts with its targets, the beta-2 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle . This interaction and the resulting changes help in alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the conversion of ATP to cAMP is initiated . This signaling cascade ends with the inhibition of myosin phosphorylation and a decrease in the intracellular concentration of calcium ions . Both myosin phosphorylation and calcium ions are necessary for muscle contractions . Therefore, their inhibition leads to the relaxation of the bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetic properties of Salbutamol, including its absorption, distribution, metabolism, and elimination (ADME), are diverse and depend on the route of administration . Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . These properties impact the bioavailability of the drug and consequently, its efficacy and adverse effects .

Result of Action

The primary molecular and cellular effect of Salbutamol’s action is the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the bronchial air passages . This effect helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Salbutamol. For instance, exposure to risk factors such as airborne environmental exposures (tobacco smoke, pollutants, and ozone), and viral respiratory infections can contribute to the risk of diseases like asthma . These factors can potentially affect the individual’s response to Salbutamol.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSQQUAGFEQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608457 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salbutamon Hydrochloride | |

CAS RN |

41489-89-8 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol Hydrochloride EP Impurity J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)